molecular formula C22H30O8 B1631261 Xerophilusin G

Xerophilusin G

Cat. No. B1631261
M. Wt: 422.5 g/mol
InChI Key: WXIZMFKMNALSKU-GWUMUZJOSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Xerophilusin G is a natural product found in Isodon enanderianus and Isodon xerophilus with data available.

Scientific Research Applications

Cytotoxic Potential

Xerophilusin G, a compound isolated from Isodon xerophilus, has been studied for its cytotoxic properties. Research has indicated that various compounds from Isodon xerophilus, including xerophilusin G, demonstrate broad cytotoxicity against human tumor cells. This suggests potential applications in cancer research and treatment. For instance, certain compounds from this plant exhibited cytotoxicity against K562, HL-60, HCT, and MKN-28 cells, indicating their potential as anti-cancer agents (Hou et al., 2001).

Anti-Inflammatory Effects

Xerophilusin G is also studied for its anti-inflammatory properties. Compounds from Isodon xerophilus, including xerophilusin variants, have shown to inhibit LPS-induced NO production in macrophages and reduce NF-kappaB activation. These findings highlight the potential of xerophilusin G in developing anti-inflammatory therapies (Aquila et al., 2009).

Potential in Esophageal Cancer Treatment

In the context of esophageal cancer, xerophilusin G has shown promise. Research on xerophilusin B, a related compound, demonstrated significant antiproliferative effects against esophageal squamous cell carcinoma cells. It also induced G2/M cell cycle arrest and promoted apoptosis. Such findings indicate that xerophilusin G might also have potential applications in treating specific cancer types, including esophageal cancer (Yao et al., 2015).

properties

Product Name

Xerophilusin G

Molecular Formula

C22H30O8

Molecular Weight

422.5 g/mol

IUPAC Name

[(1S,2S,5S,8R,9R,10S,11R,12R,15R,18R)-9,10,15,18-tetrahydroxy-12-methyl-6-methylidene-7-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-12-yl]methyl acetate

InChI

InChI=1S/C22H30O8/c1-10-12-4-5-13-20-9-30-22(28,21(13,16(10)25)17(12)26)18(27)15(20)19(3,7-6-14(20)24)8-29-11(2)23/h12-15,17-18,24,26-28H,1,4-9H2,2-3H3/t12-,13-,14+,15+,17+,18-,19-,20+,21-,22-/m0/s1

InChI Key

WXIZMFKMNALSKU-GWUMUZJOSA-N

Isomeric SMILES

CC(=O)OC[C@@]1(CC[C@H]([C@]23[C@@H]1[C@@H]([C@@]([C@]45[C@H]2CC[C@H]([C@H]4O)C(=C)C5=O)(OC3)O)O)O)C

SMILES

CC(=O)OCC1(CCC(C23C1C(C(C45C2CCC(C4O)C(=C)C5=O)(OC3)O)O)O)C

Canonical SMILES

CC(=O)OCC1(CCC(C23C1C(C(C45C2CCC(C4O)C(=C)C5=O)(OC3)O)O)O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Xerophilusin G
Reactant of Route 2
Reactant of Route 2
Xerophilusin G
Reactant of Route 3
Reactant of Route 3
Xerophilusin G
Reactant of Route 4
Reactant of Route 4
Xerophilusin G
Reactant of Route 5
Reactant of Route 5
Xerophilusin G
Reactant of Route 6
Reactant of Route 6
Xerophilusin G

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.